molecular formula C20H20O4 B2976409 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one CAS No. 315233-36-4

2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one

Cat. No.: B2976409
CAS No.: 315233-36-4
M. Wt: 324.376
InChI Key: CGTFCOIQRZYBHL-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one is a chemical compound with the molecular formula C20H20O4 and a molecular weight of 324.38 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method includes the reaction of 2,5-dimethyl-3-phenoxy-4H-chromen-4-one with propyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-3-phenoxy-7-propoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-10-22-16-11-13(2)18-17(12-16)23-14(3)20(19(18)21)24-15-8-6-5-7-9-15/h5-9,11-12H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTFCOIQRZYBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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